molecular formula C22H22ClN3O3 B2529885 N-(3-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899750-68-6

N-(3-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2529885
CAS No.: 899750-68-6
M. Wt: 411.89
InChI Key: NDZGMXBLVFUINC-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a synthetic small molecule featuring a complex dihydropyrrolo[1,2-a]pyrazine core, a scaffold of significant interest in medicinal chemistry. Compounds based on the pyrrolo[1,2-a]pyrazine structure have been identified as inhibitors of key biological targets, such as Poly(ADP-ribose) Polymerase (PARP), an enzyme involved in DNA repair and a validated target in cancer research . Furthermore, closely related dihydropyrrolo[1,2-a]pyrazin-3(4H)-one analogs have been developed as potent and selective positive allosteric modulators (PAMs) for GluN2C/GluN2D-containing NMDA receptors, indicating the core structure's relevance in neuroscience and its potential for developing treatments for neurological conditions like schizophrenia and Parkinson's disease . The structure of this particular compound integrates a 2,5-dimethoxyphenyl group and a 3-chlorophenyl carboxamide moiety, which may influence its physicochemical properties, target binding affinity, and selectivity. This product is provided for research and development purposes in early-stage discovery projects. It is intended for use by qualified laboratory researchers only. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c1-28-17-8-9-20(29-2)18(14-17)21-19-7-4-10-25(19)11-12-26(21)22(27)24-16-6-3-5-15(23)13-16/h3-10,13-14,21H,11-12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZGMXBLVFUINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=CC=CN3CCN2C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a dihydropyrrolo[1,2-a]pyrazine core. The presence of the 3-chlorophenyl and 2,5-dimethoxyphenyl groups contributes to its unique pharmacological profile.

Molecular Formula

  • Molecular Formula : C18H19ClN4O2
  • Molecular Weight : 358.82 g/mol

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities, including:

  • Anticancer : Some derivatives have shown promising antiproliferative effects against cancer cell lines.
  • Neurological Effects : Modulation of N-methyl-D-aspartate receptors (NMDARs) suggests potential applications in treating neurological disorders.

The biological activity of this compound may involve several mechanisms:

1. NMDA Receptor Modulation

  • The compound acts as a positive allosteric modulator of NMDARs. These receptors are crucial for synaptic plasticity and memory function.
  • Studies have shown that modulation of GluN2C/D subunits can enhance synaptic transmission and may have therapeutic implications for conditions like schizophrenia and Alzheimer's disease .

2. Antiproliferative Activity

  • In vitro studies demonstrate that related compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives similar to the compound under review have shown effectiveness against pancreatic cancer cells .

Case Studies and Research Findings

Several studies provide insights into the biological activity of related compounds:

StudyFindings
Study 1 Dihydropyrrolo[1,2-a]pyrazin derivatives were identified as selective NMDAR modulators with improved pharmacological profiles compared to earlier prototypes .
Study 2 A series of pyrazine derivatives demonstrated notable anticancer activity with specific emphasis on their effects on cell proliferation in pancreatic cancer models .
Study 3 Research indicates that structural modifications in similar compounds can significantly affect their receptor binding affinity and efficacy .

Scientific Research Applications

Anti-Tubercular Activity

Recent studies have highlighted the potential of N-(3-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide as an anti-tubercular agent. Research indicates that derivatives of dihydropyrrolo[1,2-a]pyrazines exhibit significant activity against Mycobacterium tuberculosis.

Study Findings

  • Inhibitory Concentrations: Compounds derived from this scaffold demonstrated 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM.
  • Potency: The most effective derivatives showed IC90 values between 3.73 and 4.00 μM, indicating their potential for further development as therapeutic agents against tuberculosis .

Neurological Modulation

The compound has also been studied for its effects on N-methyl-D-aspartate receptors (NMDARs), which play a critical role in synaptic plasticity and memory function. Modulators targeting these receptors are being explored for their potential in treating neurological conditions such as Alzheimer's disease and schizophrenia.

Study 1: Synthesis and Evaluation of Anti-Tubercular Activity

A recent investigation synthesized several derivatives based on the dihydropyrrolo[1,2-a]pyrazine scaffold. The study utilized both in vitro assays and molecular docking studies to elucidate the interactions contributing to their anti-tubercular efficacy.

Study 2: NMDAR Modulation

In another study focusing on the modulation of NMDARs, derivatives similar to this compound were evaluated for their ability to enhance receptor activity. Results indicated that structural modifications significantly improved lipophilicity and solubility while maintaining or enhancing potency .

Compound NameIC50 (μM)IC90 (μM)Target
Compound A1.353.73Mycobacterium tuberculosis
Compound B2.184.00Mycobacterium tuberculosis
Compound C--NMDAR (GluN2C/D)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
N-(3-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide (Target) Not provided¹ Estimated ~440 3-chlorophenyl, 2,5-dimethoxyphenyl Balanced lipophilicity from Cl and methoxy groups. -
N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide Not provided Not provided 2,6-difluorophenyl, 4-ethoxyphenyl Increased polarity due to fluorine; ethoxy may enhance metabolic stability.
1-(2,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide C22H21Cl2N3O3 446.3 2,4-dichlorophenyl, 3,4-dimethoxyphenyl Higher Cl content increases lipophilicity and potential toxicity.
N-(2,3-dimethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide Not provided Not provided 2-fluorophenyl, 2,3-dimethoxyphenyl Fluorine’s electron-withdrawing effect may alter binding affinity.
N-cyclohexyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide C18H23N3OS 329.5 Cyclohexyl, thiophen-2-yl Sulfur atom enhances π-π stacking potential; lower molecular weight.
1-(3,4-dimethoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide C24H27N3O3 405.5 3,4-dimethoxyphenyl, phenethyl Bulky phenethyl group may reduce membrane permeability.

¹Molecular formula of the target can be inferred as C24H24ClN3O3 based on structural similarity to .

Key Observations:

Fluorine substituents (e.g., ) reduce lipophilicity, which may improve solubility but limit tissue distribution.

For example, the dichlorophenyl variant may exhibit stronger interactions with hydrophobic enzyme pockets. Methoxy groups (electron-donating) in the target compound could stabilize charge-transfer interactions, as seen in related dimethoxy-substituted analogs .

Steric Considerations :

  • Bulky substituents like phenethyl in or cyclohexyl in may hinder binding to compact active sites, whereas the target’s smaller aryl groups likely improve steric compatibility.

Heteroatom Influence :

  • The thiophene group in introduces sulfur, which can participate in hydrogen bonding or coordinate with metal ions, a feature absent in the target compound.

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